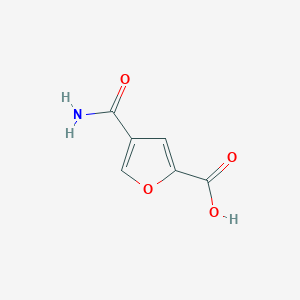

4-Carbamoylfuran-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-carbamoylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMHKZYGMODJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Carbamoylfuran 2 Carboxylic Acid

Established Synthetic Routes to the Core Furan-2-carboxylic Acid Structure

The furan-2-carboxylic acid scaffold is a fundamental building block, and its synthesis can be achieved through both traditional chemical methods and more contemporary biocatalytic routes.

Historically, the first synthesis of a furan (B31954) compound was that of 2-furoic acid (also known as pyromucic acid) by Carl Wilhelm Scheele in 1780, who obtained it through the dry distillation of mucic acid. rsc.org In modern industrial settings, a common route involves the Cannizzaro reaction of furfural (B47365), a readily available platform chemical derived from biomass. rsc.org This disproportionation reaction, typically conducted in an aqueous sodium hydroxide (B78521) solution, yields 2-furoic acid and furfuryl alcohol in a 1:1 ratio. rsc.org

Another prevalent conventional method is the oxidation of furfural or furfuryl alcohol. rsc.org Various oxidizing agents can be employed for this transformation. The furan ring itself can be viewed as a surrogate for a carboxyl group, as oxidative degradation of furans can lead to the corresponding carboxylic acids. osi.lv This approach is valuable due to the mild conditions and inexpensive reagents that can often be used. osi.lv

| Method | Starting Material | Key Reagents/Conditions | Products | Typical Yield |

| Cannizzaro Reaction | Furfural | Aqueous NaOH | 2-Furoic acid, Furfuryl alcohol | ~50% for each product rsc.org |

| Oxidation | Furfural or Furfuryl Alcohol | Various oxidizing agents | 2-Furoic acid | High |

| Dry Distillation | Mucic Acid | Heat | 2-Furoic acid (Pyromucic acid) | Historical significance |

Biocatalysis has emerged as a sustainable and efficient alternative for synthesizing furan carboxylic acids. These methods often operate under mild conditions and exhibit high selectivity. nih.gov Microorganisms have been harnessed for the biocatalytic preparation of 2-furoic acid. For instance, the microorganism Nocardia corallina can oxidize 2-furfuryl alcohol and 2-furfuraldehyde to produce 2-furoic acid with high yields of 98% and 88%, respectively. rsc.org

Engineered whole-cell biocatalysts, such as recombinant Escherichia coli, have also been developed for the production of furan carboxylic acids. stanford.edu By introducing and engineering metabolic pathways, such as co-expressing aldehyde dehydrogenases and NADH oxidase to promote intracellular NAD+ regeneration, these biocatalysts can efficiently oxidize furan aldehydes. stanford.edu Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also being explored to enhance the efficiency of transforming biomass-derived furans into valuable furan carboxylic acids. stanford.eduwikipedia.org

| Biocatalyst | Substrate | Product | Reported Productivity/Yield |

| Nocardia corallina | 2-Furfuryl alcohol | 2-Furoic acid | 98% yield rsc.org |

| Nocardia corallina | 2-Furfural | 2-Furoic acid | 88% yield rsc.org |

| Engineered E. coli | Furfural | 2-Furoic acid | 2.0 g/L·h productivity (227 mM produced) stanford.edu |

Strategies for Introducing the 4-Carbamoyl Moiety

Directly installing a carbamoyl (B1232498) group at the C4 position of a pre-existing furan-2-carboxylic acid is challenging due to the electronic properties of the furan ring, where the carboxyl group at C2 directs electrophilic substitution primarily to the C5 position. numberanalytics.com Therefore, multi-step strategies are typically required.

A plausible synthetic pathway involves the creation of a furan-2,4-dicarboxylic acid intermediate, followed by selective amidation of the C4 carboxylic acid. The synthesis of furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid via C-H carboxylation at the 5-position has been demonstrated, suggesting that similar C-H functionalization strategies could potentially be adapted for the 4-position under specific catalytic conditions. rsc.org

Alternatively, a more established approach involves starting with a furan derivative where the 4-position is already functionalized with a group that can be converted into a carbamoyl moiety. A key method for this transformation is the Curtius rearrangement . This reaction involves an acyl azide (B81097), which can be generated from a carboxylic acid. The acyl azide then rearranges upon heating to form an isocyanate, which can be subsequently hydrolyzed to an amine or trapped with a suitable nucleophile. To obtain a carbamoyl group, the isocyanate could be trapped with ammonia (B1221849) or subjected to controlled hydrolysis. masterorganicchemistry.com

Another powerful method is the Hofmann rearrangement , where a primary amide is treated with bromine and a strong base to yield a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgnumberanalytics.com To form a carbamoyl group at the 4-position, one could envision starting with a furan-4,5-dicarboxamide and inducing a selective Hofmann rearrangement at the 4-position. More practically, one could start with furan-2,4-dicarboxylic acid, convert the 4-carboxyl group to a primary amide, and then perform the Hofmann rearrangement to an amine, which would then need to be acylated to the carbamoyl group. A more direct route would be the partial hydrolysis of a 4-cyano group, which itself can be introduced via Sandmeyer reaction from a 4-amino group or by other means.

A hypothetical synthetic sequence could be:

Carboxylation: Start with a suitable furan derivative and introduce a carboxylic acid group at the 4-position. This could potentially be achieved through lithiation followed by quenching with carbon dioxide.

Amidation: Convert the newly introduced carboxylic acid at C4 into a primary amide (the carbamoyl group) using standard amidation protocols (e.g., conversion to an acyl chloride followed by reaction with ammonia, or using peptide coupling agents).

Derivatization of 4-Carbamoylfuran-2-carboxylic Acid

The two functional groups on this compound, the carboxylic acid and the carbamoyl group, offer multiple handles for chemical modification to generate a library of derivatives.

The carboxylic acid at the 2-position is readily converted into esters and amides, which are among the most common derivatives.

Esterification: The formation of esters can be achieved through several methods. The Fischer esterification is a classic approach involving the reaction of the carboxylic acid with an alcohol under acidic catalysis. youtube.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. youtube.com

Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of H⁺)

Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This transformation typically requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine. libretexts.org Alternatively, a wide range of coupling agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., HBTU), can facilitate the direct formation of the amide bond under milder conditions. rsc.orgontosight.ai

| Derivatization Reaction | Reagent(s) | Functional Group Formed |

| Esterification | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | Ester (-COOR') |

| Amidation | Amine (R'R''NH), Coupling agent (e.g., DCC, HBTU) or Acyl chloride route (SOCl₂) | Amide (-CONR'R'') |

The primary amide (carbamoyl group) at the 4-position can also be chemically transformed.

Dehydration to Nitrile: The carbamoyl group can be dehydrated to form a nitrile (-C≡N). This is a common transformation in organic synthesis and can be accomplished using a variety of dehydrating agents. rsc.orgmasterorganicchemistry.com Strong dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are effective. masterorganicchemistry.comlibretexts.org Milder, more modern catalytic methods have also been developed, for example, using zinc(II)triflate with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a catalytic Appel-type reaction. nih.govnih.gov

Reaction: R-CONH₂ → R-CN + H₂O (with dehydrating agent)

Hofmann Rearrangement: As mentioned previously, the Hofmann rearrangement can convert a primary amide into a primary amine with the loss of one carbon atom (as CO₂). wikipedia.org Applying this reaction to the 4-carbamoyl group of the title compound would result in the formation of 4-aminofuran-2-carboxylic acid. This reaction typically uses bromine (Br₂) and a strong base like sodium hydroxide (NaOH). masterorganicchemistry.comnumberanalytics.com The reaction proceeds through an N-bromoamide and an isocyanate intermediate. wikipedia.org

| Reaction | Reagent(s) | Resulting Functional Group |

| Dehydration | P₂O₅, SOCl₂, or other dehydrating systems | Nitrile (-CN) |

| Hofmann Rearrangement | Br₂, NaOH | Amine (-NH₂) |

Substitutions and Functionalizations of the Furan Ring System

The chemical reactivity of the furan ring in this compound is significantly influenced by the two existing substituents: a carboxylic acid group at position C2 and a carbamoyl group at position C4. Both are electron-withdrawing groups, which generally deactivate the aromatic ring towards electrophilic aromatic substitution. matanginicollege.ac.in However, they also direct incoming electrophiles to specific positions. The furan ring itself is an electron-rich heterocycle, which makes it inherently more reactive towards electrophiles than benzene (B151609). chemicalbook.com

In this compound, the available positions for substitution are C3 and C5. The electron-withdrawing nature of the substituents at C2 and C4 makes these substitutions challenging, likely requiring more forcing conditions than for unsubstituted furan. The C5 position is generally the most favored site for electrophilic attack in 2-substituted furans. chemicalbook.com

Electrophilic Aromatic Substitution

Halogenation: The introduction of a halogen atom onto the furan ring is a common functionalization reaction. For instance, furan undergoes bromination with bromine in dioxane to yield 2-bromofuran. pearson.compearson.com For this compound, halogenation, if successful, would be expected to occur primarily at the C5 position. Due to the deactivating nature of the existing groups, harsher conditions or more reactive halogenating agents might be necessary.

Nitration: The nitration of furan derivatives can be achieved using reagents like acetyl nitrate (B79036) or a mixture of nitric acid and trifluoroacetic anhydride. semanticscholar.orgkyoto-u.ac.jp These methods have been used for the direct nitration of various furan derivatives. semanticscholar.org Given the deactivating substituents, the nitration of this compound would likely require such vigorous conditions and would be anticipated to yield the 5-nitro derivative. An alternative reaction, known as decarboxy-nitrosubstitution, involves the replacement of a carboxylic acid group with a nitro group, which could potentially occur at the C2 position under specific conditions. kyoto-u.ac.jp

Other Functionalization Reactions

Metalation and Subsequent Functionalization: A versatile method for the functionalization of furan rings is through metalation, typically with strong bases like organolithium reagents, followed by quenching with an electrophile. This approach can be used to introduce a variety of substituents onto the furan ring. The regioselectivity of the metalation would be influenced by the directing effects of the existing carboxylic acid and carbamoyl groups.

Nucleophilic Substitution: Nucleophilic aromatic substitution on a furan ring is generally uncommon unless the ring is activated by the presence of strong electron-withdrawing groups. edurev.inquimicaorganica.org The presence of both a carboxyl and a carbamoyl group may not be sufficient to facilitate direct nucleophilic substitution. However, if a nitro group were introduced at the C5 position, it could potentially activate the ring for subsequent nucleophilic attack.

The table below summarizes potential substitution and functionalization reactions on the furan ring of this compound, based on the known reactivity of related furan compounds.

Interactive Data Table: Potential Furan Ring Functionalizations

| Reaction Type | Reagents and Conditions | Expected Product (Major Isomer) | Notes |

| Bromination | Br₂ in a suitable solvent (e.g., dioxane, acetic acid) | 5-Bromo-4-carbamoylfuran-2-carboxylic acid | Reaction may require elevated temperatures or a catalyst due to the deactivating nature of the substituents. |

| Nitration | Concentrated HNO₃ / Trifluoroacetic Anhydride | 4-Carbamoyl-5-nitrofuran-2-carboxylic acid | A direct nitration method that has proven effective for other deactivated furan systems. semanticscholar.org |

| Carboxylation | Heat, Carbonate Salts (e.g., K₂CO₃/Cs₂CO₃), CO₂ atmosphere | Furan-2,4,5-tricarboxylic acid derivative | Based on the known carboxylation of 2-furoic acid to furan-2,5-dicarboxylic acid. rsc.org The carbamoyl group may also be hydrolyzed under these conditions. |

Chemical Reactivity and Reaction Mechanisms of 4 Carbamoylfuran 2 Carboxylic Acid and Its Derivatives

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. The general mechanism involves the attack of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. uomustansiriyah.edu.iqjackwestin.com Aromaticity is then restored by the loss of a proton from the site of attack. jackwestin.com

The furan ring is inherently electron-rich and more reactive than benzene (B151609) towards electrophiles. Substitution typically occurs at the C2 and C5 positions, which are the most electron-rich. However, in 4-Carbamoylfuran-2-carboxylic acid, the scenario is altered by the presence of two deactivating, meta-directing (in the context of a benzene ring) functional groups. vanderbilt.edu

Directing Effects: Both the carboxylic acid (-COOH) and the carbamoyl (B1232498) (-CONH₂) groups are electron-withdrawing. They deactivate the furan ring towards electrophilic attack by reducing its electron density. uomustansiriyah.edu.iq In the case of this compound, the C2 and C4 positions are occupied. The C5 position is adjacent to the electron-donating ring oxygen but is also alpha to the deactivating carboxylic acid group. The C3 position is situated between the two deactivating groups. Consequently, electrophilic substitution is expected to be difficult and would likely require harsh reaction conditions. The most probable site for substitution would be the C5 position, as it is the least deactivated of the available positions on the furan ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iq Due to the strong deactivating nature of the substituents, Friedel-Crafts reactions are generally not expected to occur. vanderbilt.edu

Nucleophilic Reactions at the Carbamoyl and Carboxylic Acid Centers

The chemistry of this compound is dominated by nucleophilic acyl substitution reactions at the carbonyl centers of the carboxylic acid and carbamoyl groups. These reactions proceed via a common mechanism involving the nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl. vanderbilt.edupressbooks.pub

The reactivity of carboxylic acid derivatives towards nucleophilic attack follows a general trend, which is inversely related to the basicity of the leaving group. pressbooks.publibretexts.org

Table 1: Relative Reactivity of Carboxylic Acid Derivatives

| Derivative | Structure (R=Acyl) | Leaving Group | Basicity of Leaving Group | Reactivity |

|---|---|---|---|---|

| Acid Chloride | R-COCl | Cl⁻ | Weak | Highest |

| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | Moderate | High |

| Ester | R-COOR' | R'O⁻ | Strong | Moderate |

| Carboxylic Acid | R-COOH | OH⁻ | Very Strong | Low |

| Amide | R-CONH₂ | NH₂⁻ | Very Strong | Lowest |

Reactions of the Carboxylic Acid Group: The carboxylic acid at the C2 position can be converted into more reactive derivatives.

Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) yields an ester. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol nucleophile. jackwestin.comlibretexts.org

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the highly reactive 4-carbamoylfuran-2-carbonyl chloride. libretexts.orgpensoft.net This acid chloride is a valuable intermediate for synthesizing other derivatives.

Amide Formation: While direct conversion to an amide by reaction with an amine is difficult due to acid-base reactions, it can be achieved at high temperatures or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). jackwestin.comlibretexts.org A more common route is the reaction of the corresponding acid chloride with an amine. uomustansiriyah.edu.iqpensoft.net A study on the synthesis of 5-arylfuran-2-carboxylic acid derivatives demonstrated the transformation of the carboxylic acid to an acyl chloride, which was then reacted with morpholine (B109124) to form the corresponding amide (a morpholide). pensoft.net

Reactions of the Carbamoyl Group: The amide at the C4 position is the least reactive of the common carboxylic acid derivatives. uomustansiriyah.edu.iqpressbooks.pub

Hydrolysis: The carbamoyl group can be hydrolyzed back to a carboxylic acid (yielding furan-2,4-dicarboxylic acid) under strong acidic or basic conditions, typically requiring heat. Basic hydrolysis is challenging because the amide ion (NH₂⁻) is a very poor leaving group. uomustansiriyah.edu.iq

Ring-Opening and Rearrangement Reactions

The furan ring, while aromatic, can undergo ring-opening reactions under specific conditions. However, for many applications, the stability of the furan ring is a key feature. For instance, in the synthesis of polyesters from 2,5-furandicarboxylic acid (FDCA), a structurally related compound, the furan ring remains intact during polymerization, though degradation at high temperatures can occur through mechanisms like β-hydrogen scission of the ester linkages. mdpi.com

A notable rearrangement reaction involving a furan carboxylate is the Henkel reaction (or Raecke process). This reaction involves the disproportionation of potassium salts of aromatic carboxylic acids at high temperatures in the presence of a catalyst, typically a cadmium or zinc salt. rsc.org Research has shown that heating potassium-2-furoate to 260 °C with catalysts like CdI₂ or ZnCl₂ leads to its disproportionation into furan and a mixture of furan-2,5-dicarboxylic acid (2,5-FDCA) and furan-2,4-dicarboxylic acid (2,4-FDCA). rsc.org This indicates that under thermal stress and catalytic conditions, the carboxylate group can migrate, leading to a rearrangement of the substitution pattern on the furan ring.

Catalytic Transformations Involving the Compound

Catalysis offers efficient and selective pathways for transforming this compound and its derivatives.

Catalytic Hydrogenation: The reduction of carboxylic acids and amides is a significant industrial process. While challenging, catalytic hydrogenation provides a green alternative to stoichiometric metal hydride reagents. d-nb.info

Reduction to Alcohols and Amines: The carboxylic acid group can be selectively hydrogenated to a hydroxymethyl group (-CH₂OH), and the carbamoyl group can be reduced to an aminomethyl group (-CH₂NH₂). Supported rhenium catalysts (e.g., Re/TiO₂) have shown high efficacy in the selective hydrogenation of carboxylic acids and amides to their corresponding alcohols and amines without reducing aromatic rings. rsc.org The reaction conditions, such as catalyst loading and pretreatment temperature, are crucial for optimal activity. rsc.org Other catalyst systems, often based on ruthenium or other precious metals, are also employed for these transformations. tue.nlrsc.org The interaction of the aromatic furan ring with the catalyst surface can influence the reaction's efficiency and selectivity. d-nb.info

Reaction Conditions: The hydrogenation of carboxylic acids typically requires high pressures of hydrogen and elevated temperatures. For example, the industrial Lurgi process for producing fatty alcohols from fatty acids uses a copper chromite catalyst at around 300 bar H₂ and 270–300°C. d-nb.info

Table 2: Representative Catalytic Systems for Carboxylic Acid and Amide Hydrogenation

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Re/TiO₂ | Carboxylic Acids, Amides | Alcohols, Amines | High selectivity for the C=O bond; does not reduce aromatic rings. rsc.org |

| Ru-Sn-B/Al₂O₃ | Esters (from Carboxylic Acids) | Alcohols | Bimetallic system where Ru activates H₂ and Sn acts as a Lewis acid to polarize the carbonyl. tue.nl |

Decarboxylation: The removal of the carboxylic acid group as CO₂ is another important catalytic transformation. jackwestin.com This can be achieved under various catalytic conditions, sometimes leading to the formation of furan-3-carboxamide.

Advanced Spectroscopic and Analytical Characterization in Research

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Carbamoylfuran-2-carboxylic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the identity and substitution patterns of synthesized compounds.

In ¹H NMR spectroscopy, the protons on the furan (B31954) ring of a 2,4-disubstituted derivative like this compound are expected to appear as distinct signals in the aromatic region, typically between 7.0 and 8.5 ppm. rsc.orgrsc.org The specific chemical shifts are influenced by the electronic effects of the carboxylic acid and carbamoyl (B1232498) substituents. The carboxylic acid proton is highly deshielded and characteristically appears as a broad singlet far downfield, often between 10 and 13 ppm. princeton.edu The protons of the primary amide group (-CONH₂) typically resonate as two broad singlets, a consequence of restricted rotation around the C-N bond and exchange with the solvent.

In ¹³C NMR spectroscopy, the carbonyl carbons of the carboxylic acid and amide groups are readily identified in the downfield region, generally between 160 and 180 ppm. princeton.edu The carbons of the furan ring appear in the aromatic region, with their shifts indicating the substitution pattern. Analysis of related furan derivatives, such as furan-2,4-dicarboxylic acid and various furan-2-carboxamides, allows for the precise assignment of these signals. rsc.orgnih.gov Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming assignments by showing correlations between protons and carbons separated by two or three bonds, for instance, linking the furan ring protons to the carbonyl carbons. princeton.edu

Table 1: Representative NMR Data for this compound Derivatives Note: The following data are representative and compiled based on analyses of structurally similar furan derivatives. Actual shifts may vary based on solvent and specific molecular structure.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 (furan) | ~7.3-7.5 | ~120 |

| H-5 (furan) | ~8.0-8.3 | ~115 |

| COOH | ~12.0-13.5 (broad s) | ~160-165 |

| CONH₂ | ~7.5-8.5 (broad s) | ~165-170 |

| C-2 (furan) | - | ~146 |

| C-4 (furan) | - | ~148 |

This table is generated based on data from analogous compounds. rsc.orgprinceton.edunih.govmdpi.com

Mass Spectrometry Techniques for Mechanistic Studies and Identification of Reaction Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation patterns of this compound and its reaction products. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion peak can be readily observed, confirming the compound's mass. mdpi.comnih.gov

Mechanistic studies often rely on identifying intermediates and products in a reaction mixture, where MS coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) is employed. mdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information. For carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). arizona.edulibretexts.org

For derivatives of this compound, fragmentation is also directed by the amide and furan moieties. Alpha-cleavage next to the carbonyl group is common for amides, leading to the formation of a stable acylium ion (R-CO⁺). libretexts.orgyoutube.com The furan ring itself can undergo fragmentation. The combination of these fragmentation pathways helps in the unambiguous identification of reaction products and provides evidence for proposed reaction mechanisms. rsc.org

Table 2: Expected Key Mass Spectrometry Fragments for this compound (Molecular Weight: 155.1 g/mol )

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 155 | [M]⁺ or [M-H]⁻ | Molecular Ion |

| 138 | [M-OH]⁺ | Loss of hydroxyl from carboxylic acid |

| 111 | [M-CONH₂]⁺ | Loss of carbamoyl group |

| 110 | [M-COOH]⁺ | Loss of carboxyl group |

| 94 | [C₄H₂O(CONH₂)]⁺ | Decarboxylation of the furan ring |

| 69 | [C₄H₃O]⁺ | Furan ring fragment |

This table is based on established fragmentation patterns for carboxylic acids, amides, and furan compounds. arizona.edulibretexts.orglibretexts.org

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Advanced chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and analyzing complex reaction mixtures containing its derivatives.

Reversed-phase HPLC is a commonly used technique for the separation of polar aromatic compounds like furan carboxylic acids. researchgate.net A typical setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small amount of an acid like formic acid or sulfuric acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.nethelixchrom.com The acidic modifier in the mobile phase ensures that the carboxylic acid group remains protonated, leading to better peak shape and reproducible retention times.

For complex mixtures containing analytes with a wide range of polarities, mixed-mode chromatography can be employed. Columns like Primesep B2 or Amaze TH allow for separation based on a combination of reversed-phase, anion-exchange, and/or cation-exchange mechanisms. helixchrom.comsielc.com This approach is particularly useful for separating acidic, basic, and neutral compounds in a single run. Purity assessment is typically performed using a UV detector, as the furan ring possesses a strong chromophore, or a mass spectrometer for definitive peak identification. researchgate.nethelixchrom.com

Table 3: Representative HPLC Method for Analysis of this compound

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This table outlines a typical method based on standard practices for analyzing furan carboxylic acids. researchgate.nethelixchrom.comnih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

Based on studies of similar molecules like furan-2,4-dicarboxylic acid and various amides, the furan ring is expected to be largely planar. rsc.orgmdpi.com However, the carboxyl and carbamoyl substituents may be twisted out of the plane of the furan ring to varying degrees. mdpi.com

A crucial aspect revealed by crystallography is the intermolecular hydrogen bonding network, which dictates the molecular packing in the crystal lattice. Carboxylic acids frequently form hydrogen-bonded dimers, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a second molecule. nih.gov The amide group offers additional hydrogen bond donors (N-H) and an acceptor (C=O). This allows for the formation of extensive, often tape-like or sheet-like, supramolecular structures through N-H···O=C (amide) and O-H···O=C (acid) interactions. mdpi.com These interactions are fundamental to the material's solid-state properties. Analysis of related furan dicarboxamide structures confirms the prevalence of such robust hydrogen-bonding motifs. researchgate.netrsc.org

Table 4: Representative Crystallographic Data for a Furan Carboxylic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Bond Length (C=O) | ~1.22 Å |

| Key Bond Length (C-OH) | ~1.31 Å |

| Key Hydrogen Bond | O-H···O, N-H···O |

| Molecular Conformation | Furan ring planar, substituents may be twisted |

This table is a representation based on crystallographic data from structurally related compounds. rsc.orgmdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. It is widely used to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution, which in turn determine the molecule's reactivity.

For 4-Carbamoylfuran-2-carboxylic acid, DFT calculations would reveal the influence of the electron-withdrawing carboxylic acid and carbamoyl (B1232498) groups on the electron density of the furan (B31954) ring. The overlap of the π-orbitals of the furan ring with those of the substituent groups can significantly alter the electronic landscape. nih.gov Studies on similar molecules like 2-furoic acid show that the carboxyl group modifies the electronic stability of the furan ring. nih.gov DFT can be used to calculate key reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. The distribution of these frontier orbitals would indicate the most likely sites for electrophilic and nucleophilic attack.

Illustrative DFT-Calculated Parameters for this compound

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the ability to donate electrons; localized on the furan ring. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons; distributed over the carboxyl and carbamoyl groups. |

| HOMO-LUMO Gap | 5.4 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Charge on C2-Carbonyl Carbon | +0.45 e | Indicates a significant positive charge, making it a prime site for nucleophilic attack. |

| Mulliken Charge on C4-Carbamoyl Carbon | +0.42 e | Indicates a site susceptible to nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. psu.edu For this compound, the primary conformational flexibility would involve the rotation around the single bonds connecting the carboxylic and carbamoyl groups to the furan ring. Studies on similar molecules like furfural (B47365) and N-methylfuran-2-carboxamide show that distinct stable conformers (e.g., cis and trans) exist, with the energy barrier between them influencing their relative populations. nih.govresearchgate.net

MD simulations can model the molecule in various environments, such as in a water solvent box, to understand how intermolecular hydrogen bonds are formed. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the carbamoyl group provides additional sites for hydrogen bonding. These interactions are crucial for predicting the molecule's solubility and how it might bind within the active site of a biological target. researchgate.net Simulations of furan resins and other derivatives have successfully predicted their structural organization and mechanical properties based on these fundamental interactions. researchgate.netresearchgate.net

Illustrative Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Significance |

|---|---|---|---|

| Hydrogen Bond (Dimer) | Carboxylic acid <-> Carboxylic acid | -8 to -12 | Strong interaction leading to dimerization in non-polar solvents. |

| Hydrogen Bond (Solvation) | Carboxylic acid <-> Water | -5 to -8 | Contributes to aqueous solubility. |

| Hydrogen Bond (Solvation) | Carbamoyl group <-> Water | -4 to -7 | Enhances aqueous solubility and provides specific interaction points. |

| π-π Stacking | Furan ring <-> Aromatic ring (e.g., in a protein) | -1 to -3 | Contributes to binding affinity in a biological context. |

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction and Ligand Design

In silico modeling, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, is a cornerstone of modern drug discovery. These methods are used to predict how a molecule might interact with a biological target, such as an enzyme or receptor, and to guide the design of more potent and selective ligands. Furan and its derivatives are recognized as important scaffolds in medicinal chemistry, with many furan carboxamides showing biological activity. nih.govijabbr.comnih.gov

For this compound, in silico studies would begin by identifying potential biological targets. Molecular docking simulations would then be used to predict the binding mode and affinity of the molecule within the target's active site. nih.govmdpi.com The carboxylic acid group is a key feature, as it can be deprotonated at physiological pH to form a carboxylate, which can then form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine. The carbamoyl group and the furan oxygen are excellent hydrogen bond acceptors/donors. scispace.com

Structure-Activity Relationship (SAR) studies systematically modify the structure of a lead compound to understand which functional groups are essential for its activity. nih.govijabbr.com For this molecule, SAR would involve exploring modifications at the furan ring, altering the nature of the amide, or replacing the carboxylic acid to see how these changes affect binding affinity and biological activity.

Illustrative Structure-Activity Relationship (SAR) Insights

| Structural Feature | Potential Role in Biological Activity | Type of Interaction |

|---|---|---|

| Furan Ring | Core scaffold providing structural rigidity and potential for π-π stacking. | Van der Waals, π-π Stacking |

| Carboxylic Acid (C2) | Key interaction point; can form strong ionic bonds and hydrogen bonds. | Ionic (Salt Bridge), Hydrogen Bonding |

| Carbamoyl Group (C4) | Provides specific hydrogen bond donor and acceptor sites. | Hydrogen Bonding |

| Relative Position (2,4-substitution) | Defines the 3D vector and orientation of key interacting groups. | Spatial Complementarity |

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are invaluable for elucidating reaction mechanisms, allowing researchers to map the potential energy surface of a chemical reaction. This includes identifying transition states, intermediates, and calculating activation energies, which provides a deep understanding of reaction kinetics and feasibility.

For this compound, several reaction pathways could be investigated. A primary example is the esterification of the carboxylic acid group. Quantum calculations could detail the multi-step mechanism, including the initial protonation of the carbonyl, nucleophilic attack by an alcohol, and subsequent dehydration. Another area of interest would be reactions involving the furan ring itself, such as electrophilic substitution or cycloaddition reactions like the Diels-Alder reaction, where furan can act as the diene. ijabbr.comwikipedia.org Studies on furan and its derivatives have used quantum chemistry to explore complex pathways including ring-opening and oxidation, which are crucial for understanding both synthetic transformations and metabolic degradation. acs.orgresearchgate.netnih.gov

Potential Reaction Pathways for Investigation via Quantum Chemistry

| Reaction Type | Information from Calculation | Relevance |

|---|---|---|

| Fischer Esterification | Activation energy, transition state geometry of acid-catalyzed ester formation. | Synthesis of ester derivatives for property modification. |

| Amide Coupling | Energy profile for converting the carboxylic acid to a new amide. | Synthesis of more complex analogues. |

| Electrophilic Aromatic Substitution | Regioselectivity (attack at C3 vs. C5), activation barriers for nitration, halogenation. | Understanding the fundamental reactivity of the substituted furan ring. ijabbr.com |

| Ring Oxidation | Mechanism and energetics of oxidative ring cleavage. | Predicting metabolic pathways and chemical stability. nih.gov |

Mechanistic Biological Investigations and in Vitro Activity of 4 Carbamoylfuran 2 Carboxylic Acid and Its Derivatives

In Vitro Screening against Pathogenic Organisms

Derivatives of furan-2-carboxylic acid have demonstrated notable in vitro activity against a variety of pathogenic organisms, including fungi, bacteria, and viruses.

Antifungal Activity:

The antifungal potential of furan-2-carboxylic acid derivatives has been explored, with some compounds showing significant inhibitory effects. For instance, certain derivatives of 5-nitrofuran-2-carboxylic acid have been synthesized and tested for their broad-spectrum antifungal activity. mdpi.com While many yeasts showed resistance, some compounds displayed promising activity against specific fungal species. mdpi.com The search for new antifungal agents has been motivated by the rise of opportunistic fungal infections and increasing resistance to current drugs. mdpi.com Studies on other furan-containing structures, like benzofuran (B130515) derivatives, have also identified compounds with significant antifungal activity against pathogenic fungi such as Cryptococcus neoformans and Aspergillus fumigatus. nih.gov

Antibacterial Activity:

The antibacterial properties of furan-2-carboxylic acid derivatives have also been investigated. A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and showed good in vitro antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov Specifically, compounds 4c, 4d, 4e, and 4f were the most potent, with minimum inhibitory concentration (MIC) values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains. nih.gov Additionally, novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been identified as potent antimycobacterial agents. nih.gov

Antiviral Activity:

Research into the antiviral effects of related carboxylic acid derivatives has shown some potential. For example, a series of 2,3-disubstitutedquinazolin-4(3H)-ones, derived from 2-substituted benzo nih.govnih.govoxazine-4-ones and anthranilic acid, were evaluated for their in vitro antiviral activity against HIV, HSV, and vaccinia viruses. nih.gov One compound, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2), exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses. nih.gov Furthermore, anthraquinone-2-carboxylic acid (A2CA) has demonstrated antiviral activity against various influenza virus strains, including those resistant to oseltamivir. mdpi.com

Antileishmanial Activity:

The unique redox metabolism of trypanosomatids, which includes the enzyme trypanothione (B104310) reductase, makes it a key target for developing new drugs against diseases like leishmaniasis. nih.gov While direct studies on 4-carbamoylfuran-2-carboxylic acid are limited, the broader class of enzyme inhibitors targeting trypanothione reductase represents a promising area for antileishmanial drug discovery. nih.govmdpi.com

Enzyme Inhibition Studies and Molecular Target Identification

The biological activity of this compound and its derivatives is often linked to their ability to inhibit specific enzymes that are crucial for the survival of pathogens or the progression of disease.

Succinate Dehydrogenase (SDH) Inhibition:

Succinate dehydrogenase (SDH), or complex II of the mitochondrial respiratory chain, is a vital enzyme in both the citric acid cycle and oxidative phosphorylation. medchemexpress.comnih.gov It has been identified as a target for a class of fungicides known as SDHIs. nih.gov Some furan-2-carboxylic acid derivatives have been investigated as SDH inhibitors. For example, Succinate dehydrogenase-IN-4, a compound with a related structure, was found to inhibit SDH with an IC₅₀ of 3.38 μM and exhibited antifungal activity. medchemexpress.com Another inhibitor, Succinate dehydrogenase-IN-2, showed an IC₅₀ of 1.22 mg/L and was effective against several fungal pathogens. medchemexpress.com The inhibition of SDH can disrupt the electron transport chain, leading to a decrease in ATP production and ultimately cell death. medchemexpress.com

Trypanothione Reductase (TryR) Inhibition:

Trypanothione reductase (TryR) is a key enzyme in the antioxidant defense system of trypanosomatids, the parasites responsible for diseases like leishmaniasis and Chagas disease. nih.gov This enzyme is absent in humans, making it an attractive drug target. nih.gov A high-throughput screen of a large compound library against T. brucei TryR identified several hit series, including a pyrimidopyridazine scaffold, that yielded low micromolar inhibitors of the enzyme. nih.gov The inhibition of TryR disrupts the parasite's ability to manage oxidative stress, leading to its demise. nih.gov

Receptor Binding Assays and Ligand-Target Interactions

Cellular Pathway Modulation and Signaling Cascade Investigations

The biological effects of this compound and its derivatives can be attributed to their ability to modulate cellular pathways and signaling cascades. For instance, in the context of cancer, inhibitors of certain enzymes can affect cell proliferation. Carboxylic acid-based deep eutectic solvents have shown anti-cancer effects by inhibiting the proliferation of cancer cells. sdstate.edu In the case of influenza virus infection, anthraquinone-2-carboxylic acid (A2CA) was found to mitigate the activation of the RIG-I/STAT1 signaling pathway induced by the virus. mdpi.com Furthermore, some furan-2-carboxylic acid derivatives have been found to inhibit gluconeogenesis, a key pathway in type 2 diabetes, highlighting their potential as therapeutic agents. nih.gov

Cytotoxicity Profiling in Relevant Cell Lines (In Vitro)

Evaluating the cytotoxicity of new compounds is a critical step in drug development. In vitro cytotoxicity studies on derivatives of carboxylic acids have shown that their effects can be cell-line dependent. sdstate.edunih.gov For example, a study on perfluorinated carboxylic acids revealed a chain length-dependent toxicity in human colon carcinoma (HCT116) cells. nih.gov Similarly, the cytotoxicity of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivatives was evaluated, and it was found that their promising antibacterial activity was not due to general toxicity. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity and selectivity of lead compounds. drugdesign.org For derivatives of furan-2-carboxylic acid, SAR studies have provided valuable insights.

In the development of SGLT1/SGLT2 dual inhibitors for diabetes, 3D-QSAR models were generated for C-aryl glycoside derivatives to guide the design of more potent compounds. rsc.org For antifungal coumarin (B35378) derivatives, SAR analysis indicated that O-substitution is crucial for activity, with short aliphatic chains and electron-withdrawing groups enhancing the effect. mdpi.com

In the context of antimycobacterial agents, SAR studies of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives revealed that the substituent at position 2 of the quinoxaline (B1680401) ring significantly influences activity. nih.gov Specifically, an ethoxycarbonyl group at this position resulted in the most potent activity. nih.gov

Furthermore, SAR studies on inhibitors of the SIRT5 enzyme, which involved isosteres of a carboxylic acid, led to the development of potent and cytoselective inhibitors for treating certain cancer cell lines. nih.gov These studies collectively demonstrate how systematic structural modifications can lead to the identification of more effective and selective therapeutic agents. nih.govnih.govnih.gov

Data Tables

Table 1: In Vitro Antibacterial Activity of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids

Data sourced from a study on the antibacterial evaluation of furan (B31954) derivatives. nih.gov

Table 2: Enzyme Inhibition Data for Selected Carboxylic Acid Derivatives

Data compiled from various enzyme inhibition studies. medchemexpress.commedchemexpress.comnih.gov

Applications of 4 Carbamoylfuran 2 Carboxylic Acid As a Chemical Building Block and Research Probe

Utility in the Synthesis of Complex Organic Molecules and Heterocycles

4-Carbamoylfuran-2-carboxylic acid and its derivatives are valuable starting materials for the synthesis of a wide array of complex organic molecules and heterocyclic compounds. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, provides a versatile scaffold that can be readily modified. Furan-2-carboxylic acids, in particular, serve as precursors for creating more intricate molecular architectures.

The arylation of furan-2-carboxylic acid or its methyl ester using arenediazonium chlorides in the presence of copper(II) chloride yields 5-arylfuran-2-carboxylic acids. These derivatives are then converted into their corresponding acyl chlorides, which can react with potassium thiocyanate. Subsequent reactions of the resulting isothiocyanates with various amines can lead to the formation of diverse heterocyclic systems, including 1,2,4-thiadiazoles and 1,3,4-oxadiazoles. For instance, the reaction with 5-methyl-1,2-oxazol-3-amine results in the formation of 5-aryl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamides through a recyclization of the intermediate isoxazolylthiourea derivatives. researchgate.net This demonstrates the utility of furan-2-carboxylic acids as building blocks for designing complex heterocyclic compounds with potential applications in various fields. researchgate.net

Furthermore, benzofuran-2-carboxylic acid, a related structure, has been employed as a foundational molecule for creating elaborate benzofuran-2-carboxamide (B1298429) derivatives. nih.gov By installing an 8-aminoquinoline (B160924) (8-AQ) auxiliary group onto the carboxylic acid, palladium-catalyzed C-H functionalization can be directed to the C3 position of the furan ring, allowing for the introduction of various aryl and heteroaryl substituents. nih.gov The 8-AQ auxiliary can later be removed hydrolytically to yield the corresponding carboxylic acid or subjected to transamidation to produce a variety of amides. nih.govresearchgate.net This modular approach provides access to a diverse library of substituted benzofurans. nih.gov

The synthesis of N-heterocycles can also be achieved through reactions involving α-iminocarboxylic acids generated in situ from arylglyoxylic acids and ortho-substituted anilines. organic-chemistry.org This method allows for the creation of benzo-fused five- to six-membered N-heterocycles like benzimidazoles, benzoxazoles, and benzothiazoles in high yields without the need for a catalyst. organic-chemistry.org

| Starting Material | Reagents | Product Type | Reference |

| Furan-2-carboxylic acid/ester | Arenediazonium chlorides, CuCl₂ | 5-Arylfuran-2-carboxylic acids | researchgate.net |

| 5-Arylfuran-2-carbonyl chlorides | KSCN, Amines | 1,2,4-Thiadiazoles, 1,3,4-Oxadiazoles | researchgate.net |

| Benzofuran-2-carboxylic acid | 8-Aminoquinoline, Pd catalyst | 3-Aryl-benzofuran-2-carboxamides | nih.gov |

| Arylglyoxylic acids | ortho-Substituted anilines | Benzo-fused N-heterocycles | organic-chemistry.org |

Role as a Platform Chemical in Sustainable Chemistry and Biomass Conversion

Furan-based compounds, including this compound and its parent molecule furan-2-carboxylic acid (FCA), are recognized as important platform chemicals in the realm of sustainable chemistry and biomass conversion. researchgate.netunive.it These molecules can be derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, offering a renewable alternative to petroleum-based feedstocks. researchgate.netnih.govmdpi.com

Furfural (B47365), a key biomass-derived platform chemical, is a precursor for a variety of furan-based chemicals, including furoic acid (furan-2-carboxylic acid). researchgate.net The conversion of biomass into such platform chemicals is a cornerstone of modern biorefineries, which aim to produce fuels, chemicals, and materials from renewable resources. unive.itresearchgate.net

The catalytic reduction of furan-2-carboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA) is a significant area of research. d-nb.inforesearchgate.net Hydrogenation of the furan ring over palladium catalysts can produce tetrahydrofuran-2-carboxylic acid (THFCA) and tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), respectively, with high selectivity. d-nb.inforesearchgate.net Further hydrogenolysis reactions can open the furan ring to produce valuable linear aliphatic dicarboxylic acids like adipic acid, a key monomer for the production of nylon. d-nb.inforesearchgate.net This highlights the potential of furan-based carboxylic acids to serve as a bridge between biomass and the existing chemical industry.

The development of sustainable pathways for the synthesis of carboxylic acids is crucial, as many are currently derived from non-renewable resources. researchgate.net Carboxylation reactions, which involve the fixation of carbon dioxide, represent a promising route for producing carboxylic acids and their derivatives for use in pharmaceuticals and polymers. researchgate.net A method for the direct synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide has been developed, further cementing the role of these compounds in a circular economy. arkat-usa.org

| Biomass-Derived Furan | Conversion Product | Significance | Reference |

| Furan-2-carboxylic acid (FCA) | Tetrahydrofuran-2-carboxylic acid (THFCA) | Intermediate for further chemical transformations | d-nb.inforesearchgate.net |

| 2,5-Furandicarboxylic acid (FDCA) | Adipic acid | Monomer for nylon production | d-nb.inforesearchgate.net |

| Furan-2-carboxylic acid (FCA) | Furan-2,5-dicarboxylic acid (FDCA) | High-value chemical from renewable sources | arkat-usa.org |

Development of Chemical Probes for Biological Target Identification

Derivatives of furan-2-carboxylic acid are being explored for the development of chemical probes to identify and study biological targets. These probes are essential tools in chemical biology and drug discovery for understanding disease mechanisms and validating new therapeutic targets.

For example, benzofuran-2-carboxylic acid has been identified as a potent mimic of phosphotyrosine (pTyr) and has been used to design a new series of inhibitors for lymphoid-tyrosine phosphatase (LYP). nih.gov LYP is a key regulator in the T-cell receptor (TCR) signaling pathway and is implicated in tumor immunity. nih.gov The most active compounds in this series, D34 and D14, were found to reversibly inhibit LYP and showed significant suppression of tumor growth in a mouse model by enhancing antitumor immunity. nih.gov

In another study, a library of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives was synthesized and evaluated for anti-tumor activity. nih.gov This work led to the identification of a highly potent derivative, demonstrating the utility of the benzofuran-2-carboxylic acid scaffold in developing new therapeutic agents. nih.gov

Furthermore, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been designed and synthesized as selective inhibitors of Sirtuin-3 (SIRT3), a protein deacetylase that has been implicated in cancer. frontiersin.org One of the synthesized molecules, P6, exhibited selective inhibition of SIRT3 over other sirtuins and showed potent anti-proliferative activity against leukemia cell lines. frontiersin.org Molecular docking studies revealed a specific binding pattern of P6 in the active site of SIRT3. frontiersin.org

| Furan Derivative | Biological Target | Therapeutic Area | Reference |

| Benzofuran-2-carboxylic acid derivatives | Lymphoid-tyrosine phosphatase (LYP) | Cancer Immunotherapy | nih.gov |

| 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives | Tumor cells | Oncology | nih.gov |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | Sirtuin-3 (SIRT3) | Leukemia | frontiersin.org |

Precursor in the Synthesis of Agrochemicals and Specialty Chemicals

The versatile reactivity of this compound and its parent structures makes them valuable precursors in the synthesis of a range of agrochemicals and specialty chemicals. The ability to introduce diverse functional groups onto the furan ring allows for the fine-tuning of chemical properties to suit specific applications.

The synthesis of various heterocyclic compounds from 5-arylfuran-2-carboxylic acids, such as 1,2,4-thiadiazoles and 1,3,4-oxadiazoles, is a testament to their utility as building blocks. researchgate.net Many heterocyclic scaffolds are known to exhibit biological activity and are a common feature in modern agrochemicals. The Meerwein reaction, used for the arylation of furan-2-carboxylic acid, provides access to a wide range of 5-aryl-furan-2-carboxylic acids with different substituents on the benzene (B151609) ring, which can then be used to design novel heterocyclic compounds with potential herbicidal, fungicidal, or insecticidal properties. researchgate.net

Furfural, the precursor to furan-2-carboxylic acid, is itself a critical platform chemical with applications in the formulation of agricultural products. researchgate.net The derivatives of furfural, including furan-2-carboxylic acid, are therefore part of a value chain that can lead to the production of specialty chemicals for various industries.

The conversion of biomass-derived carboxylic acids into fuels and other chemical feedstocks is an active area of research. escholarship.org This includes the transformation of shorter-chain carboxylic acids into longer-chain molecules suitable for use as lubricants and other specialty products. escholarship.org While direct examples of this compound in agrochemical synthesis are not explicitly detailed, the foundational chemistry of furan-2-carboxylic acids strongly suggests their potential in this sector.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

A primary focus of future research will be the development of efficient and sustainable methods for synthesizing 4-Carbamoylfuran-2-carboxylic acid. Current chemical production often relies on petroleum-based starting materials and harsh reaction conditions. The future paradigm shifts towards leveraging renewable biomass as a feedstock.

One promising avenue is the modification of synthetic pathways currently used for producing furan-2,5-dicarboxylic acid (FDCA), a key bio-based monomer. rsc.orgmdpi.commagtech.com.cn For instance, catalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), which is readily obtained from the dehydration of sugars, is a well-established route to FDCA. rsc.orgnih.gov Research could focus on developing chemo- or bio-catalytic systems that can introduce a carbamoyl (B1232498) group at the C4 position of a suitable furan (B31954) precursor derived from HMF. This could involve engineered enzymes or chemocatalysts that offer high selectivity under mild conditions, minimizing waste and energy consumption. nih.gov

Another innovative approach involves the direct carboxylation of furan derivatives. A method for preparing FDCA from furan-2-carboxylic acid using carbon dioxide as a C1 source has been demonstrated. arkat-usa.org Future work could adapt this strategy, exploring the regioselective carboxylation or amidation of appropriately substituted furan rings derived from C5 sugars in hemicellulose. arkat-usa.org The development of metal-free catalytic systems, such as those using simple organic bases and molecular oxygen, represents a particularly sustainable frontier for the synthesis of furan-based carboxylic acids. rsc.orgdntb.gov.ua

Table 1: Potential Sustainable Synthetic Strategies

| Precursor Source | Key Intermediate | Potential Reaction Type | Sustainability Aspect |

|---|---|---|---|

| C6 Sugars (e.g., Fructose) | 5-Hydroxymethylfurfural (HMF) | Catalytic Oxidation & Amidation | Utilizes renewable biomass feedstock. |

| C5 Sugars (e.g., Xylose) | Furan-2-carboxylic acid | Regioselective Carboxylation/Amidation | Valorization of hemicellulose components. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of this compound is governed by the interplay of its three functional components: the furan ring, the carboxylic acid group, and the carbamoyl group. While the general reactivity of furans is understood, the specific influence of these substituents in combination remains a fertile ground for discovery.

The furan ring is electron-rich and susceptible to electrophilic aromatic substitution, typically at the C5 position (alpha to the oxygen and adjacent to the carbamoyl group). pearson.com However, both the carboxylic acid and carbamoyl groups are electron-withdrawing, which deactivates the ring towards electrophilic attack compared to unsubstituted furan. Future studies should quantify this deactivating effect and explore whether substitution can be directed to the C3 position under specific conditions. Furthermore, the potential for the furan ring to participate in cycloaddition reactions, such as the Diels-Alder reaction, could be exploited for the synthesis of complex polycyclic structures. researchgate.net

The functional groups themselves offer avenues for transformation. The carboxylic acid can be converted into a variety of derivatives, such as esters, acid halides, and other amides, opening pathways to new compounds and polymers. The carbamoyl group could potentially undergo hydrolysis to the corresponding carboxylic acid, yielding furan-2,4-dicarboxylic acid, or be subjected to other transformations. A key area of research will be the selective transformation of one functional group while leaving the others intact. For example, facile decarboxylation has been observed in some furan-2-carboxylic acids and could be a potential transformation for this molecule under certain thermal or catalytic conditions. youtube.comnih.gov

Advanced Computational Approaches for Deeper Mechanistic Understanding

To guide synthetic efforts and predict novel reactivity, advanced computational methods are indispensable. Density Functional Theory (DFT) has proven effective for studying the structure, stability, and reaction mechanisms of other furan derivatives. researchgate.netnih.govrsc.org

Future computational studies on this compound could focus on several key areas:

Structural and Electronic Properties: DFT calculations can determine the molecule's preferred conformation, rotational barriers of the functional groups, and the distribution of electron density. researchgate.netglobalresearchonline.net This information is crucial for understanding its intermolecular interactions and reactivity.

Reaction Mechanisms: Computational modeling can elucidate the transition states and energy barriers for various reactions, such as electrophilic substitution, cycloaddition, or functional group transformations. rsc.orgacs.org This would allow for a rational selection of reaction conditions to favor desired products.

Spectroscopic Prediction: Calculating theoretical IR, Raman, and NMR spectra can aid in the characterization of this compound and its reaction products. globalresearchonline.net

Acidity and Basicity: The pKa values of the carboxylic acid and the potential basicity of the carbamoyl nitrogen can be predicted, providing insight into its behavior in different chemical environments.

By simulating reaction pathways, for instance, the mechanism of decarbonylation or hydrogenation, researchers can gain a priori knowledge that accelerates experimental discovery and optimization. rsc.org

Identification of New Biological Targets and Mechanistic Insights for Pre-clinical Therapeutic Development

The furan scaffold is a common feature in many biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comijabbr.comutripoli.edu.ly Derivatives of furan-2-carboxylic acid, in particular, have been investigated for various medicinal applications. ontosight.ai

The next research paradigm for this compound involves its systematic evaluation for biological activity. Initial efforts would likely involve high-throughput screening against a diverse array of biological targets, such as enzymes and cellular receptors. Given the structural motifs, potential areas of interest could include:

Enzyme Inhibition: The combination of a carboxylic acid and an amide group suggests potential for interaction with the active sites of enzymes like proteases or kinases.

Metabolic Disorders: Other furan derivatives have shown promise in models of metabolic diseases, suggesting this compound could be explored for similar activities. mdpi.com

Antimicrobial Activity: The furan nucleus is present in many antimicrobial agents. utripoli.edu.ly

Once a biological activity is identified, subsequent research would focus on elucidating the mechanism of action. This involves identifying the specific molecular target and understanding how the compound modulates its function. Structure-activity relationship (SAR) studies, where analogues of the lead compound are synthesized and tested, would be crucial for optimizing potency and selectivity, paving the way for pre-clinical development. ijabbr.com

Integration with Materials Science for Advanced Functional Materials

The bifunctional nature of this compound makes it an attractive building block for novel polymers and functional materials. The most significant precedent is the use of the structurally related furan-2,5-dicarboxylic acid (FDCA) as a bio-based replacement for terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF). magtech.com.cnmdpi.com

Future research can explore the integration of this compound into materials in several ways:

Polymer Synthesis: The carboxylic acid group can be used for polycondensation reactions to form polyesters or polyamides. The pendant carbamoyl group along the polymer backbone could introduce unique properties, such as increased hydrophilicity, improved thermal stability, or specific interaction sites for sensing applications. Furan-based polymers are known for their potential in creating materials with low flammability and good thermal stability. wikipedia.orgresearchgate.net

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality allows it to act as a linker to connect metal ions, forming porous, crystalline structures known as MOFs. acs.orgrsc.org The carbamoyl group could influence the framework's topology and provide active sites for catalysis or selective gas adsorption. nih.govacs.org

Functional Coatings and Nanoparticles: Furan-containing polymers have been used to create functional coatings and to surface-modify nanoparticles. tandfonline.com The specific functionalities of this compound could be leveraged to design surfaces with tailored properties for applications in electronics or biomedicine. rsc.org

Table 2: Potential Applications in Materials Science

| Material Type | Role of this compound | Potential Properties/Applications |

|---|---|---|

| Polyesters/Polyamides | Monomer | Bio-based plastics, enhanced thermal properties, specific interactions due to amide group. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Catalysis, gas storage and separation, sensing. acs.orgnih.gov |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable component for a more sustainable and technologically advanced future.

Q & A

Q. How do analytical method variations (e.g., HPLC vs. LC-MS) impact quantification accuracy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.